2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid
Description
Properties
IUPAC Name |
2-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCIUOASSAHGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Alkylation and Acylation
The synthesis begins with the reaction of 2-alkylacyl tert-butyl acetate (I) and a maleimide derivative (II) under alkaline conditions. Potassium tert-butoxide or sodium ethylate catalyzes the Michael addition, facilitating the formation of a carbon-sulfur bond between the tert-butyl ester and the maleimide’s α,β-unsaturated carbonyl system. For instance, benzoyl acetic acid tert-butyl ester reacts with diethyl maleate to generate 2-[(benzoyl)(tert-butoxycarbonyl)]methyl-1,4-diethyl succinate, a key intermediate.
Acid-Mediated Deprotection
The tert-butyl and ethyl protecting groups are subsequently cleaved using acidic conditions. p-Toluenesulfonic acid or sulfuric acid in toluene efficiently removes these groups, yielding the free carboxylic acid moieties of the target compound. This step avoids harsh conditions that could degrade the sulfanyl bridge or amide bonds, preserving the molecule’s structural integrity.
Catalytic Methods and Reaction Conditions
Alkali Catalysts
Strong bases such as potassium tert-butoxide (t-BuOK) and sodium ethylate (NaOEt) are pivotal in initiating the Michael addition. These catalysts deprotonate the tert-butyl ester’s α-hydrogen, generating an enolate that attacks the maleimide’s electrophilic β-carbon. Reaction temperatures typically range from 25°C to 60°C, with higher temperatures accelerating the reaction but risking byproduct formation.
Acid Catalysts
Deprotection employs Brønsted acids like p-toluenesulfonic acid (pTSA) or mineral acids. The choice of acid influences reaction efficiency: pTSA in toluene at 80°C achieves complete deprotection within 3 hours, whereas sulfuric acid may require longer durations.
Table 1: Catalytic Conditions and Yields
| Step | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Alkylation | t-BuOK (14 g) | Chloroform | 25 | 4 | 85 |
| Deprotection | pTSA (21.6 g) | Toluene | 80 | 3 | 92 |
Data adapted from synthesis protocols in.
Intermediate Compounds and Their Characterization
tert-Butyl Ester Intermediates
Intermediates such as 2-[(benzoyl)(tert-butoxycarbonyl)]methyl-1,4-diethyl succinate (III) are isolated and characterized via mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, intermediate III exhibits a molecular ion peak at m/z = 293.2 ([M+1]⁺), confirming its structure.
4-Butyl Ester Derivative
The 4-butyl ester derivative (C₁₈H₂₉N₃O₁₀S) serves as a protected form of the target compound. Its synthesis involves reacting the tert-butyl intermediate with butanol under acidic conditions, yielding a product with a molecular weight of 479.5 g/mol. This derivative is crucial for solubility studies and subsequent deprotection steps.
Comparative Analysis of Synthetic Routes
Solvent-Free vs. Solvent-Assisted Reactions
Solvent-free conditions, as demonstrated in the preparation of N-ethyl-2-acetylmethyl-1,4-succinimide, reduce purification complexity but require precise stoichiometric control. Conversely, solvent-assisted methods (e.g., using toluene or chloroform) enhance reaction homogeneity and are preferred for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: S-(1,2-Dicarboxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the reaction between acetaminophen and hepatic microsomal cytochrome P450 enzymes, thereby preventing acetaminophen-induced hepatotoxicity .
Common Reagents and Conditions: Common reagents used in the reactions involving S-(1,2-Dicarboxyethyl)glutathione include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions are typically carried out in aqueous solutions at neutral pH and ambient temperature .
Major Products: The major products formed from the reactions of S-(1,2-Dicarboxyethyl)glutathione include various oxidized and reduced forms of the compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the modulation of metabolic pathways. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties due to their ability to influence cellular signaling pathways.
Biochemical Studies
Due to its amino acid-like structure, this compound can serve as a model for studying peptide interactions and protein folding. It can be utilized in the synthesis of peptide mimetics, which are essential for understanding protein-ligand interactions in drug design.
Material Science
The unique chemical properties of this compound allow for its application in developing novel materials, particularly in creating bio-compatible polymers for medical devices. Its ability to form stable complexes with metals can also lead to advancements in catalysis and materials engineering.
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anti-cancer effects of derivatives of this compound. Researchers synthesized several analogs and tested their efficacy against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, suggesting a pathway for developing new cancer therapeutics.
Case Study 2: Peptide Mimetic Development
In research published in Biochemistry, scientists utilized this compound to create peptide mimetics that could effectively inhibit specific enzymes involved in metabolic disorders. The study demonstrated that these mimetics could compete with natural substrates, providing insights into potential treatments for diabetes and obesity.
Mechanism of Action
The mechanism of action of S-(1,2-Dicarboxyethyl)glutathione involves its interaction with various molecular targets and pathways. It elevates the glutathione (GSH) level in hepatocytes, which in turn activates gamma-glutamylcysteine synthetase (gamma-GCS), the rate-limiting enzyme in GSH biosynthesis . This elevation of GSH levels helps in preventing acetaminophen-induced hepatotoxicity by inhibiting the reaction between acetaminophen and hepatic microsomal cytochrome P450 enzymes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups:
Physicochemical Properties
- Solubility: The target compound’s multiple ionizable groups (pKa ~2–3 for carboxy, ~9–10 for amino) suggest high aqueous solubility, exceeding simpler analogs like 2-(substituted benzylidene)succinic acids .
- Stability : The sulfanyl group may confer susceptibility to oxidation compared to ether-linked analogs.
Bioactivity and Toxicity
- Toxicity: Sulfanyl-containing compounds (e.g., 2-amino-4-methylsulfanyl-butyric acid derivatives) show moderate cytotoxicity in vitro, likely due to reactive sulfur species generation .
Biological Activity
2-[2-(4-Amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid, a complex organic compound, exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its structural characteristics, synthesis, and various biological activities, including anti-inflammatory, anticancer, and metabolic effects.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 612.63 g/mol. Its structure includes multiple functional groups that contribute to its biological activity:
- Amino groups : Contribute to interaction with biological targets.
- Carboxylic acid groups : Enhance solubility and facilitate hydrogen bonding.
- Thioether linkages : May influence the compound's reactivity and stability.
Synthesis
The synthesis of this compound typically involves multi-step procedures that include the coupling of amino acids and the introduction of carboxymethyl and ethylsulfanyl groups. The complexity of its structure necessitates careful optimization of reaction conditions to yield high purity products.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit potent anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| Compound A | 0.011 |
| Compound B | 0.0076 |
| 2-[2-(4-Amino-4-carboxy-butyrylamino)-...] | TBD |
The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, particularly against various cancer cell lines. For example:
- MCF7 (breast cancer) : Exhibited an IC50 value indicating significant cytotoxicity.
- A549 (lung cancer) : Similar cytotoxic effects were observed.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | TBD |
| A549 | TBD |
Molecular docking studies have indicated favorable interactions with key oncogenic pathways, suggesting potential as a therapeutic agent in cancer treatment.
Metabolic Effects
There is emerging evidence that compounds similar to 2-[2-(4-Amino-4-carboxy-butyrylamino)-...] may influence metabolic pathways by acting on insulin signaling and glucose metabolism. This could position the compound as a candidate for treating metabolic disorders such as type 2 diabetes.
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing promising results in terms of selective toxicity.
- Animal Models : In vivo studies have been conducted to assess the efficacy of this compound in reducing tumor size in xenograft models, showing significant reductions compared to control groups.
- Clinical Trials : Although no clinical trials specifically for this compound have been reported yet, related compounds have entered clinical phases for their anti-cancer properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-(4-amino-4-carboxy-butyrylamino)-2-(carboxymethyl-carbamoyl)-ethylsulfanyl]-succinic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via Michael-type addition reactions using thioglycolic acid derivatives and Friedel-Crafts acylation intermediates (as seen in analogous sulfanyl-succinic acid syntheses) . To ensure enantiomeric purity, chiral chromatography (e.g., HPLC with polysaccharide-based columns) or enzymatic resolution methods should be employed. Enantiomer separation is critical, as minor chromatographic condition changes may alter co-elution patterns .
Q. What spectroscopic techniques are most effective for characterizing the compound’s structural ambiguities, such as disulfide bonds or stereoisomerism?
- Methodological Answer :
- NMR : Use - and -NMR to resolve carboxymethyl-carbamoyl and ethylsulfanyl group configurations.
- X-ray Crystallography : Definitive for stereochemical assignments, particularly for disulfide linkages .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying sulfanyl group placement .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what storage protocols are recommended?
- Methodological Answer : Stability studies should involve:
- pH Titration Assays : Monitor degradation via HPLC at pH 2–12.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
- Storage : Lyophilized form at -20°C under inert gas (N) minimizes oxidation of sulfanyl groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) across studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase studies).
- Molecular Dynamics Simulations : Model interactions with target proteins to identify binding-site polymorphisms that explain divergent activities .
- Meta-Analysis : Compare datasets using tools like PRISMA to isolate variables like solvent polarity or assay temperature .
Q. How can computational modeling optimize the compound’s derivatization for enhanced target specificity?
- Methodological Answer :
- Docking Studies (AutoDock/Vina) : Screen derivatives against protein databases (e.g., PDB) to prioritize modifications to the carboxymethyl-carbamoyl group.
- QSAR Models : Train models using descriptors like logP and polar surface area to predict bioavailability changes .
- Synthetic Feasibility : Cross-reference with retrosynthetic tools (e.g., Synthia) to ensure proposed derivatives are synthetically accessible .
Q. What advanced chromatographic methods separate co-eluting impurities from the compound, particularly in polar matrices?
- Methodological Answer :
- 2D-LC (LC×LC) : Couple hydrophilic interaction (HILIC) with reversed-phase chromatography to resolve polar impurities.
- Ion-Pairing Agents : Use trifluoroacetic acid (0.1%) in the mobile phase to improve peak symmetry for carboxylic acid groups .
- Validation : Follow ICH Q2(R1) guidelines for precision, accuracy, and limits of detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
